molecular formula C5H4Cl2O4S3 B1457357 2-Chloro-5-methanesulfonylthiophene-3-sulfonyl chloride CAS No. 887350-82-5

2-Chloro-5-methanesulfonylthiophene-3-sulfonyl chloride

Cat. No.: B1457357
CAS No.: 887350-82-5
M. Wt: 295.2 g/mol
InChI Key: HIIURPCOJNWBNU-UHFFFAOYSA-N
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Description

2-Chloro-5-methanesulfonylthiophene-3-sulfonyl chloride is a versatile chemical compound with the molecular formula C5H4Cl2O4S3 and a molecular weight of 295.18 g/mol . This compound is known for its unique chemical structure, which includes a thiophene ring substituted with chloro, methanesulfonyl, and sulfonyl chloride groups. It is widely used in various scientific research fields due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methanesulfonylthiophene-3-sulfonyl chloride typically involves the chlorination of 5-methanesulfonylthiophene-3-sulfonyl chloride. The reaction is carried out under controlled conditions using thionyl chloride (SOCl2) as the chlorinating agent. The process requires careful temperature control and anhydrous conditions to prevent hydrolysis of the sulfonyl chloride groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction is typically conducted in stainless steel reactors equipped with temperature and pressure monitoring systems to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methanesulfonylthiophene-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-methanesulfonylthiophene-3-sulfonyl chloride is extensively used in scientific research due to its unique properties:

    Chemistry: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the development of bioactive molecules and enzyme inhibitors.

    Medicine: It is involved in the synthesis of potential drug candidates for various diseases.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methanesulfonylthiophene-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloro and sulfonyl chloride groups act as electrophilic sites, making the compound highly reactive towards nucleophilic substitution reactions. This reactivity is exploited in the synthesis of various derivatives and functionalized compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methylthiophene-3-sulfonyl chloride
  • 2-Chloro-5-methanesulfonylthiophene-3-carboxylic acid
  • 2-Chloro-5-methanesulfonylthiophene-3-sulfonamide

Uniqueness

2-Chloro-5-methanesulfonylthiophene-3-sulfonyl chloride is unique due to the presence of both methanesulfonyl and sulfonyl chloride groups on the thiophene ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-chloro-5-methylsulfonylthiophene-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2O4S3/c1-13(8,9)4-2-3(5(6)12-4)14(7,10)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIURPCOJNWBNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(S1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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